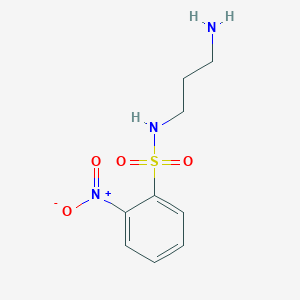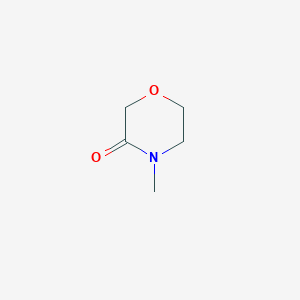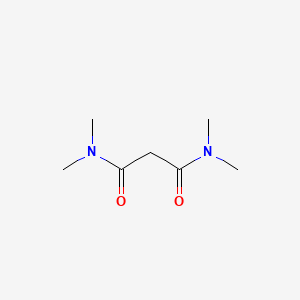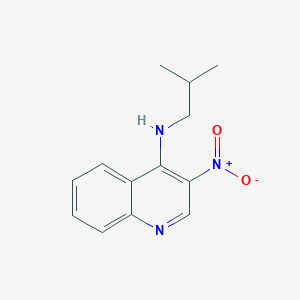
3,6-Dibromo-9-octyl-9H-carbazole
Overview
Description
3,6-Dibromo-9-octyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Mechanism of Action
Target of Action
It’s known that carbazole derivatives play a crucial role in various organic electronic devices such as organic transistors (otfts), organic light-emitting diodes (oleds), and organic solar cells .
Mode of Action
The mode of action of 3,6-Dibromo-9-octyl-9H-carbazole involves its interaction with its targets, leading to changes in their function. The carbazole moieties are engaged in offset π–π interactions . This offset packing motif allows the methylene group attached directly to the N atom to be involved in two short C—H…π interactions with an adjacent carbazole .
Biochemical Pathways
The biochemical pathways affected by This compound are related to its role in organic electronic devices. Carbazole can exhibit polymerization and coupling at 3,6,9 positions and 1,8 positions, respectively . Due to the rigid hard structure of carbazole, it sterically hinders this position .
Result of Action
The molecular and cellular effects of This compound ’s action are related to its role in organic electronic devices. It’s known that carbazole derivatives play a crucial role in various organic electronic devices . The compound’s action results in changes in the function of these devices.
Biochemical Analysis
Biochemical Properties
3,6-Dibromo-9-octyl-9H-carbazole is a derivative of carbazole, which is known for its high charge carrier mobility, electron-donating property, and photoconductivity
Cellular Effects
Carbazole derivatives have been studied for their unique optical and electronic properties , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that carbazole derivatives can be electropolymerized, resulting in the formation of conducting polymers with excellent optoelectronic properties . These properties could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of NBS, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution Products: Various functionalized carbazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Carbazole-3,6-diones.
Reduction Products: Reduced carbazole derivatives
Scientific Research Applications
3,6-Dibromo-9-octyl-9H-carbazole has a wide range of applications in scientific research, including:
Optoelectronics: Used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties
Materials Science: Employed in the development of conducting polymers and nanomaterials with enhanced electronic properties
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its high sensitivity and selectivity
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-9-hexyl-9H-carbazole
- 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
- 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
Uniqueness
Compared to its analogs, 3,6-Dibromo-9-octyl-9H-carbazole offers improved solubility and processability due to the longer octyl chain. This makes it more suitable for applications requiring solution processing, such as the fabrication of thin films for optoelectronic devices .
Properties
IUPAC Name |
3,6-dibromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-10-8-15(21)13-17(19)18-14-16(22)9-11-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYGWCVLNPQWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462862 | |
| Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79554-93-1 | |
| Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-n-octylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)

![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)





